5-tert-Butylpyrogallol

概要

説明

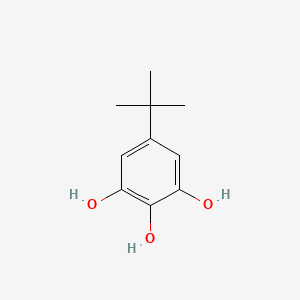

5-tert-Butylpyrogallol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . It is a derivative of pyrogallol, featuring a tert-butyl group at the 5-position of the benzene ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

準備方法

5-tert-Butylpyrogallol can be synthesized from 2,6-dimethoxy-4-tert-butylphenol . The synthetic route involves the demethylation of the methoxy groups to yield the hydroxyl groups characteristic of pyrogallol derivatives. The reaction conditions typically include the use of strong acids or bases to facilitate the demethylation process.

化学反応の分析

Radical Scavenging and Antioxidant Activity

The compound inhibits lipid oxidation via hydrogen atom transfer (HAT) from its hydroxyl groups to peroxyl radicals.

Key Reactivity Parameters:

-

Bond Dissociation Enthalpy (BDE) : for the O–H bond, lower than pyrogallol () due to electron-donating effects of the tert-butyl group .

-

Oxidation Rate (RoxR_{\text{ox}}Rox) : in FAMEs linseed oil, outperforming pyrogallol derivatives .

Mechanistic Insights:

-

Radical Stabilization : The tert-butyl group enhances resonance delocalization of the phenoxyl radical, prolonging antioxidant efficacy .

-

Synergistic Effects : Co-administration with methyl linoleate forms covalent C–O bonds, improving solubility and radical termination efficiency .

Reactivity in Polymer and Biodiesel Stabilization

5-tert-Butylpyrogallol reacts with unsaturated fatty acid methyl esters (FAMEs) to form stable adducts:

-

Reaction with Methyl Linoleate :

Table 2: Antioxidant Performance in FAMEs Linseed Oil

| Antioxidant | Induction Period (hr) | |

|---|---|---|

| This compound | 55 | 0.06 |

| Pyrogallol | 30 | 0.08 |

| α-Tocopherol | 40 | 0.12 |

Degradation and Stability

-

Thermal Decomposition : Begins above 250°C, releasing CO and phenolic fragments .

-

Photodegradation : UV exposure accelerates oxidation to quinone derivatives, reducing efficacy .

Comparative Reactivity with Analogues

| Compound | BDE () | Solubility in Oil (mg/L) |

|---|---|---|

| This compound | 66.6 | 12.86 |

| Pyrogallol | 68.0 | 5.20 |

| Propyl Gallate | 69.6 | 8.45 |

科学的研究の応用

5-tert-Butylpyrogallol has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.

Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in the protection of cells and tissues from oxidative stress.

Medicine: Research has explored its potential use in preventing oxidative damage in medical applications, such as in the development of pharmaceuticals.

Industry: It is used as an additive in biodiesel to improve oxidation stability.

作用機序

The antioxidant effect of 5-tert-Butylpyrogallol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxyl radical, which is less reactive and does not propagate the chain reaction of lipid peroxidation. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage to biological molecules.

類似化合物との比較

5-tert-Butylpyrogallol is compared with other similar compounds such as pyrogallol, gallic acid, and myricetin . These compounds also possess antioxidant properties, but this compound is unique due to the presence of the tert-butyl group, which enhances its stability and solubility in non-polar solvents. This makes it particularly effective as an antioxidant in biodiesel and other industrial applications.

Similar Compounds

- Pyrogallol

- Gallic acid

- Myricetin

- Gallocatechin

生物活性

5-tert-Butylpyrogallol (5-TBPG) is a phenolic compound known for its significant antioxidant properties. This article delves into its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its efficacy.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 20481-17-8

- Molecular Weight : 182.22 g/mol

Antioxidant Activity

5-TBPG exhibits potent antioxidant activity, primarily through the scavenging of free radicals. This property is crucial for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves:

- Hydrogen Atom Transfer (HAT) : 5-TBPG donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Bond Dissociation Energy (BDE) : The BDE of 5-TBPG is measured at approximately 66.6 kcal/mol, indicating a strong capacity to donate hydrogen compared to other antioxidants like tocopherols and gallic acid .

Comparative Antioxidant Efficacy

The following table summarizes the BDE values of various antioxidants compared to this compound:

| Compound | BDE (kcal/mol) |

|---|---|

| This compound | 66.6 |

| Gallic Acid | 70.2 |

| Myricetin | 67.4 |

| α-Tocopherol | 66.5 |

| Propyl Gallate | 69.6 |

This comparison illustrates that 5-TBPG has a lower BDE than several common antioxidants, highlighting its effective radical-scavenging ability .

Case Studies and Research Findings

- Inhibition of Lipid Peroxidation : A study demonstrated that 5-TBPG effectively inhibited lipid peroxidation in linseed oil, showcasing its potential application in food preservation and as a dietary supplement .

- Cellular Protection : Research indicates that treatment with 5-TBPG reduces oxidative stress markers in human cell lines exposed to harmful agents, suggesting its therapeutic potential in mitigating oxidative damage in vivo.

- Comparative Studies : In comparative studies involving various phenolic compounds, 5-TBPG consistently showed superior performance in scavenging free radicals compared to structurally similar compounds like pyrogallol and catechol .

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are essential for its application in pharmaceuticals and food products. Current data indicate low toxicity levels; however, further studies are warranted to establish comprehensive safety profiles.

特性

IUPAC Name |

5-tert-butylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNISNCKPIVZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344522 | |

| Record name | 5-tert-Butylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20481-17-8 | |

| Record name | 5-tert-Butylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。